molecular formula C9H10Br2 B8685411 1-Bromo-3-(1-bromopropyl)benzene

1-Bromo-3-(1-bromopropyl)benzene

Cat. No. B8685411
M. Wt: 277.98 g/mol
InChI Key: JJYGJTCUEHDMLV-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

To a flame-dried flask containing a solution of 1-(3-bromophenyl)propanol of Preparation 38 (3.50 g) and triethylamine (4.54 mL) in dry methylene chloride (18 mL) at 0° C. under nitrogen is added methanesulfonyl chloride (1.39 mL) over 1 min. The resulting mixture is stirred at 0° C. for 2 hrs, diluted with water (8 mL), and the layers are separated. The aqueous phase is extracted with methylene chloride (25 mL) and the combined organic phase is washed with saline (5 mL), dried over sodium sulfate, and concentrated under reduced pressure to give an oily intermediate. A mixture containing the intermediate and lithium bromide (1.42g) in acetone (50 mL) under nitrogen is refluxed for 4 hrs, cooled to RT, concentrated to remove acetone, re-diluted with methylene chloride (40 mL) and water (20 mL), and the layers are separated. The aqueous phase is extracted with methylene chloride (40 mL) and the combined organic phase is washed with saline (15 mL), dried over sodium sulfate, and concentrated to give a crude oil which is then chromatographed on silica gel (70-230 mesh, 250 g), eluting with ethyl acetate/hexane (5/95). Pooling of fractions with an Rf =0.63 by TLC (ethyl acetate/hexane, 25/75) and removal of solvent under reduced pressure gives the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
38
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.54 mL
Type
solvent
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8](O)[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.C1(C2C(=O)OC3C(C=2O)=C(CC2C=CC=CC=2)C=C(OC)C=3)CC1.CS(Cl)(=O)=O.[Br-:41].[Li+]>C(Cl)Cl.O.CC(C)=O.C(N(CC)CC)C>[Br:41][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[CH2:9][CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(CC)O
Name
38
Quantity
3.5 g
Type
reactant
Smiles
C1(CC1)C=1C(OC2=CC(=CC(=C2C1O)CC1=CC=CC=C1)OC)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.54 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.39 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
1.42 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flame-dried flask containing
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride (25 mL)
WASH
Type
WASH
Details
the combined organic phase is washed with saline (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily intermediate
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
ADDITION
Type
ADDITION
Details
re-diluted with methylene chloride (40 mL) and water (20 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride (40 mL)
WASH
Type
WASH
Details
the combined organic phase is washed with saline (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
is then chromatographed on silica gel (70-230 mesh, 250 g)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (5/95)
CUSTOM
Type
CUSTOM
Details
Pooling of fractions with an Rf =0.63 by TLC (ethyl acetate/hexane, 25/75) and removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(CC)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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